molecular formula C17H30O2 B1336851 Hydroprene CAS No. 36557-30-9

Hydroprene

Cat. No.: B1336851
CAS No.: 36557-30-9
M. Wt: 266.4 g/mol
InChI Key: FYQGBXGJFWXIPP-UHFFFAOYSA-N
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Preparation Methods

Hydroprene can be synthesized through several routes. One common method involves the selective transformation of technical grade S-(+)-dihydromyrcene into S-3,7-dimethyloctanal, followed by reactions with allyl- or methallylmagnesium chloride, and subsequent oxygenation or ozonolysis to yield S,E-6,10-dimethyl-3-undecen-2-one. This intermediate is then treated with ethoxyethynylmagnesium bromide to produce this compound . Industrial production often involves high-performance liquid chromatography for the analysis and purification of this compound .

Chemical Reactions Analysis

Hydroprene undergoes various chemical reactions, including:

Scientific Research Applications

Hydroprene has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of juvenile hormone analogs on insect development.

    Biology: this compound is used to control pest populations in research settings, allowing scientists to study insect behavior and physiology.

    Medicine: Research is ongoing to explore the potential of this compound and similar compounds in developing new insecticides with minimal environmental impact.

    Industry: This compound is used in pest management programs in mills, warehouses, and food storage facilities.

Properties

Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adult when applied to larval stage.

CAS No.

36557-30-9

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

ethyl 3,7,11-trimethyldodeca-2,4-dienoate

InChI

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3

InChI Key

FYQGBXGJFWXIPP-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C

SMILES

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C

Color/Form

Amber liquid

41096-46-2
41205-09-8

physical_description

Amber liquid;  [HSDB]

solubility

In water, 0.54 mg/l. Soluble in common organic solvents.

Synonyms

Altozar
ethyl-3,7,11-trimethyl-2,4-dodecadienoate
ethyl-3,7,11-trimethyl-2,4-dodecadienoate, ((E,E)-(+-))-isomer
ethyl-3,7,11-trimethyl-2,4-dodecadienoate, ((Z,Z)-(+-))-isomer
ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (E,Z)-isomer
ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (R-(E,E))-isomer
ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (S-(E,E))-isomer
ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (Z,E)-isomer
ethyl-3,7,11-trimethyl-2,4-dodecadienoate, (Z,Z)-isomer
Hydroprene
ZR-512

vapor_pressure

0.000188 [mmHg]
25 mPa at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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